2,3-Di-O-methyl-beta-L-arabinopyranose
Description
2,3-Di-O-methyl-β-L-arabinopyranose is a methylated derivative of L-arabinopyranose, characterized by methyl groups at the 2- and 3-hydroxyl positions of the pyranose ring. This compound is significant in carbohydrate chemistry as a synthetic intermediate, particularly in glycosylation reactions and the study of stereoelectronic effects in sugar derivatives.
Properties
CAS No. |
86117-12-6 |
|---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-3,4-dimethoxyoxane-2,5-diol |
InChI |
InChI=1S/C7H14O5/c1-10-5-4(8)3-12-7(9)6(5)11-2/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m0/s1 |
InChI Key |
BAPQKKJFHFYDMJ-YTLHQDLWSA-N |
Isomeric SMILES |
CO[C@H]1[C@H](CO[C@@H]([C@@H]1OC)O)O |
Canonical SMILES |
COC1C(COC(C1OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-O-methyl-beta-L-arabinopyranose typically involves the methylation of beta-L-arabinopyranose. The process begins with the protection of the hydroxyl groups, followed by selective methylation at the 2 and 3 positions. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for 2,3-Di-O-methyl-beta-L-arabinopyranose are not well-documented, the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Di-O-methyl-beta-L-arabinopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.
Scientific Research Applications
2,3-Di-O-methyl-beta-L-arabinopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in carbohydrate metabolism and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2,3-Di-O-methyl-beta-L-arabinopyranose exerts its effects involves its interaction with specific molecular targets and pathways. The methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Research Findings and Data Analysis
- Conformational Studies: highlights that β-linked arabinopyranoses adopt a $ ^4C_1 $ chair conformation, stabilized by equatorial substituents. Methyl groups at C2 and C3 may further rigidify the ring, altering glycosidic bond reactivity .
- Stereoelectronic Effects : Acetyl or benzoyl groups (e.g., in ) increase electron-withdrawing effects at adjacent positions, whereas methyl groups may enhance electron density, influencing nucleophilic substitution pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
